molecular formula C17H16F3NO3 B2698379 N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide CAS No. 1421585-27-4

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2698379
CAS RN: 1421585-27-4
M. Wt: 339.314
InChI Key: YCYKQLFZKUNUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide, also known as TFPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPB is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide exerts its effects through various mechanisms of action, including the modulation of specific signaling pathways, such as the Wnt/beta-catenin pathway, and the regulation of certain neurotransmitters, such as acetylcholine. This compound has also been shown to have antioxidant and anti-inflammatory properties, which contribute to its beneficial effects in various disease states.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the improvement of memory and cognitive function, and the reduction of inflammation and oxidative stress. This compound has also been shown to have a neuroprotective effect, which may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has several advantages for lab experiments, including its high purity level, stability, and specificity for certain signaling pathways and neurotransmitters. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide, including the identification of new targets and signaling pathways for its therapeutic applications, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide is synthesized using a specific method that involves the reaction of 4-(trifluoromethoxy)benzoic acid with 2-amino-2-phenylpropan-1-ol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a high purity level.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways, such as the Wnt/beta-catenin pathway. In neurobiology, this compound has been shown to improve memory and cognitive function by modulating the activity of certain neurotransmitters, such as acetylcholine. In cardiovascular disease, this compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of atherosclerosis and other cardiovascular disorders.

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-16(23,13-5-3-2-4-6-13)11-21-15(22)12-7-9-14(10-8-12)24-17(18,19)20/h2-10,23H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYKQLFZKUNUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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